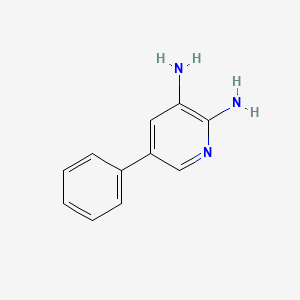

2,3-Diamino-5-phenylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Diamino-5-phenylpyridine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

-

Anticancer Activity

Research indicates that 2,3-diamino-5-phenylpyridine exhibits cytotoxic effects against various cancer cell lines. Notably, studies have shown its ability to induce apoptosis in HeLa cells, suggesting mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .Compound Variant Anticancer IC50 (µM) Notes This compound 15.0 Effective against E. coli 4-Methyl variant 10.5 Increased potency against S. aureus 4-Chloro variant 12.0 Reduced activity compared to parent compound -

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of bacteria and fungi, with modifications to the phenyl group enhancing efficacy against resistant strains .

Material Science

-

Dyes and Photosensitizers

Due to its chemical structure, this compound is utilized in the synthesis of dyes and materials for optoelectronic devices. Its ability to form stable complexes with metals makes it valuable in this field. -

Photodynamic Therapy

The compound's derivatives have shown promise in photodynamic therapy applications due to their anti-inflammatory and anti-tumor properties when subjected to UV irradiation .

Case Studies

-

Cytotoxicity Against HeLa Cells

A study demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells through ROS-mediated pathways . -

Antibacterial Efficacy

In comparative studies against standard antibiotics, this compound showed enhanced effectiveness against multi-drug resistant strains of bacteria, indicating its potential as a lead compound for new antimicrobial agents.

The biological activity of this compound is influenced by its structure:

- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly impact binding affinity and biological activity.

- Functional Groups Impact : The presence of amino groups enhances interaction with biological targets such as enzymes and receptors involved in cancer and microbial resistance mechanisms.

Análisis De Reacciones Químicas

Cyclization Reactions

The amino groups facilitate intramolecular cyclization under thermal or acidic conditions:

-

Pyrazolo[3,4-b]pyridine Formation : Reaction with acetic acid induces cyclization via nucleophilic attack of the NH2 group on a nitrile functionality, yielding 3-amino-4-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. Spectral data (IR: NH2/NH bands at 3320–3221 cm−1; 1H-NMR: δ 4.50 ppm for NH2) confirm this pathway .

-

Thieno[2,3-b]pyridine Synthesis : Treatment with CS2 produces 8-cyano-7-methyl-5-phenyl-2,3-dihydro-2-thioxo-1,2,4-triazolo[4,3-a]pyridine (20 ). IR analysis shows loss of NH2 bands and emergence of C≡N (2220 cm−1) and NH (3220 cm−1) .

Coupling Reactions

The amino groups participate in diazo coupling and Gomberg-type radical reactions:

-

Azo Derivatives : Reaction with benzene diazonium chloride forms 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. HPLC and HRMS (m/z 290.1414 for C17H16N5) confirm the product .

-

Radical Coupling : Under Gomberg conditions, phenyl radicals couple at the ortho position relative to amino groups, forming bis-aryl derivatives. This is supported by increased HPLC peaks for the bis-derivative (Rt = 13.342 min) .

Sulfur Incorporation

Reactions with sulfur-containing reagents yield thiol or thione derivatives:

| Reagent | Product | Key Spectral Data | Yield |

|---|---|---|---|

| CS2 | 2-Thioxo-triazolo-pyridine 20 | IR: 2220 cm−1 (C≡N), 3220 cm−1 (NH) | 70–85% |

| H2S/Malononitrile | 3,5-Dicyano-4H-thiopyran intermediates | 1H-NMR: δ 11.33 ppm (NH) | 60–74% |

Alkylation and Acylation

The amino groups undergo regioselective alkylation:

-

Sulfide Formation : Reaction with alkyl halides (e.g., bromoacetyl bromide) in DMF/KOH yields sulfides (e.g., 6a–6p ). Subsequent attempts to cyclize these sulfides to thienopyridines often stall at the intermediate stage .

-

Acylation : Acetic anhydride or formic acid promotes cyclization to pyrido[2,3-d]pyrimidin-4-one derivatives (8 , 9 ), confirmed by IR (C=O at 1680–1688 cm−1) .

Dimroth Rearrangement

Under basic conditions, the compound undergoes structural isomerization:

-

Triazole Formation : Reaction with guanidine or thiosemicarbazide leads to 1,2,4-triazole derivatives via rearrangement. This is consistent with pyrimidine-to-triazole conversions observed in related systems .

Metal Complexation

The pyridine nitrogen and amino groups act as ligands for metal ions:

-

Zn(II) Chelation : Analogous to dipicolinic acid derivatives, 2,3-diamino-5-phenylpyridine forms stable ternary complexes with Zn(II), as evidenced by EPR and UV-Vis spectroscopy . Such complexes inhibit metallo-β-lactamases (e.g., NDM-1) with IC50 values as low as 80 nM .

Catalytic Hydrogenation

While primarily a synthetic step, hydrogenation with Pd/C reduces nitro precursors to amino groups. For example, 2,3-dinitropyridine is reduced to 2,3-diaminopyridine under H2 at 50–60°C .

Key Mechanistic Insights

-

Cyclization : Driven by nucleophilic attack of NH2 on electrophilic centers (e.g., nitriles or carbonyls) .

-

Azo Coupling : Electrophilic aromatic substitution at the para position of the pyridine ring .

-

Metal Binding : Coordination involves pyridine N and NH2 lone pairs, stabilizing ternary complexes critical for enzyme inhibition .

Propiedades

Fórmula molecular |

C11H11N3 |

|---|---|

Peso molecular |

185.22 g/mol |

Nombre IUPAC |

5-phenylpyridine-2,3-diamine |

InChI |

InChI=1S/C11H11N3/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14) |

Clave InChI |

DLVXNVUHNUJYLC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.